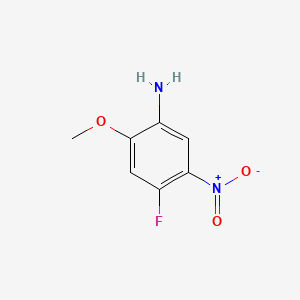
4-Fluoro-2-methoxy-5-nitroaniline
Cat. No. B580436
Key on ui cas rn:
1075705-01-9
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946235B2
Procedure details


1,4-Dioxane (585 mL) was added to a mixture of 3-(2-chloropyrimidin-4-yl)-1-methylindole (Intermediate 177, 50 g, 160.04 mmol), 4-fluoro-2-methoxy-5-nitro-aniline (38.03 g, 192.04 mmol) and p-toluenesulfonic acid monohydrate (37.09 g, 192.04 mmol) at r.t. The resulting mixture was stirred at 85° C. for 3 h. After cooling to r.t., the mixture was quenched with 23% aqueous ammonia (39.59 mL, 480.1 mmol) and water (195 mL, 510.1 mmol) and a solid precipitated. The resulting slurry was stirred at r.t. for 3-4 h. The solid was collected by filtration and dried at 50° C. in vacuo for 12 h to give the title compound (74.6 g, 85%) as yellow solid; 1H NMR (CDCl3): 4.01 (6H, s), 6.90 (1H, d), 7.37-7.48 (4H, m), 8.05-8.12 (2H, m), 8.43 (1H, s), 8.90 (1H, s), 9.34 (1H, s); m/z: ES+ MH+ 394.12.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:17])[CH:9]=2)[CH:5]=[CH:4][N:3]=1.[F:18][C:19]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][C:22]([NH2:23])=[C:21]([O:29][CH3:30])[CH:20]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.N.O>O1CCOCC1>[F:18][C:19]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][C:22]([NH:23][C:2]2[N:7]=[C:6]([C:8]3[C:16]4[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=4)[N:10]([CH3:17])[CH:9]=3)[CH:5]=[CH:4][N:3]=2)=[C:21]([O:29][CH3:30])[CH:20]=1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
|
|
Name
|
|
|
Quantity
|
38.03 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
37.09 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
585 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 85° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred at r.t. for 3-4 h
|
|
Duration
|
3.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. in vacuo for 12 h
|
|
Duration
|
12 h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 74.6 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 118.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

